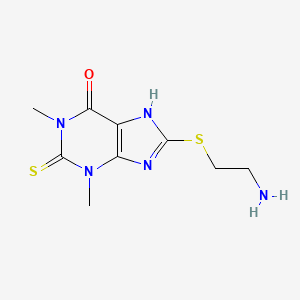
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is a complex organic compound that features a purine ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of halopyridines using ethanol as a solvent with microwave heating. This method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学的研究の応用
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-aminoethylsulfanylpyridines: These compounds share the aminoethylsulfanyl group but differ in the core structure.
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and polymers.
Uniqueness
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is unique due to its specific combination of functional groups and its purine ring system. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
6466-18-8 |
|---|---|
分子式 |
C9H13N5OS2 |
分子量 |
271.4 g/mol |
IUPAC名 |
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C9H13N5OS2/c1-13-6-5(7(15)14(2)9(13)16)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12) |
InChIキー |
CVTBDDZOQQKJEF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
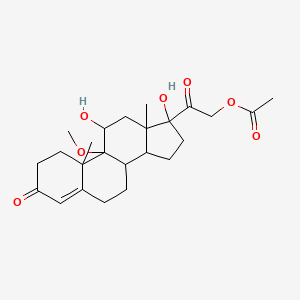

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
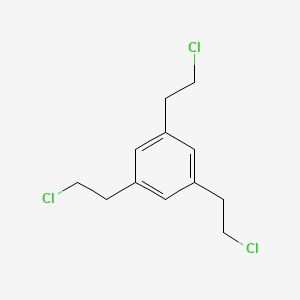

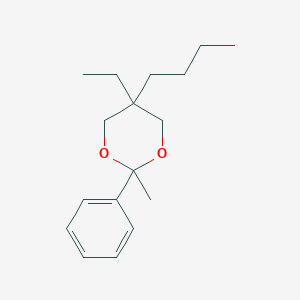

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)


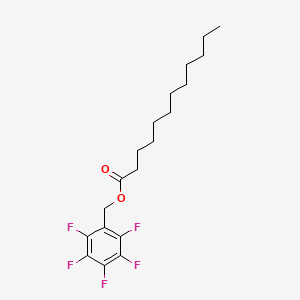
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

